Cas no 84324-12-9 ((-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine structure
84324-12-9 structure
Product Name:(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
Numéro CAS:84324-12-9
Le MF:C15H21NO4
Mégawatts:279.33154463768
CID:989321
Update Time:2025-05-19

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Propriétés chimiques et physiques

Nom et identifiant

    • (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
    • (-)-N-(1-R-ETHOXYCARBONXYL-3-PHENYLPROPYL)-S-ALANINE
    • N-<1(R)-(ethoxycarbonyl)-3-phenylpropyl>-(S)-alanine
    • 1-Ethyl (αR)-α-[[(1S)-1-carboxyethyl]amino]benzenebutanoate (ACI)
    • Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,S*)]- (ZCI)
    • Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αR)- (9CI)
    • N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
    • Piscine à noyau: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1
    • La clé Inchi: CEIWXEQZZZHLDM-WCQYABFASA-N
    • Sourire: [C@@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1

Propriétés expérimentales

  • Point de fusion: 145-147°C

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
E891585-2mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
2mg
$138.00 2023-05-18
TRC
E891585-5mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
5mg
$184.00 2023-05-18
TRC
E891585-10mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
10mg
$351.00 2023-05-18
TRC
E891585-25mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
25mg
$ 834.00 2023-09-07
TRC
E891585-50mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
50mg
$1453.00 2023-05-18
A2B Chem LLC
AC24327-25mg
N-[(R)-1-ETHOXYCARBONYL-3-PHENYLPROPYL]-L-ALANINE
84324-12-9
25mg
$871.00 2023-12-30

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Référence
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Méthode de production 3

Conditions de réaction
Référence
Preparation of azobicyclooctanecarboxylates as psychotropic drugs
, Federal Republic of Germany, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Nitromethane
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Référence
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Méthode de production 6

Conditions de réaction
Référence
N-Substituted glycine compounds
, Japan, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
3.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Méthode de production 8

Conditions de réaction
1.1 rt → 50 °C; 5 h, 50 °C
2.1 Reagents: Aluminum chloride ;  rt → reflux; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
4.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
5.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium cyanoborohydride Solvents: Ethanol ,  Acetic acid
Référence
Synthesis of tritium-labeled enalapril maleate
Bartroli, J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(7), 771-6

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Méthode de production 11

Conditions de réaction
Référence
N-Substituted glycine compounds
, Japan, , ,

Méthode de production 12

Conditions de réaction
Référence
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile
3.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Référence
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Méthode de production 14

Conditions de réaction
1.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
2.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
2.1 Reagents: Thionyl chloride Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile
4.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Référence
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Méthode de production 17

Conditions de réaction
1.1 -
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
3.1 Reagents: Thionyl chloride Solvents: Ethanol
4.1 Reagents: Potassium carbonate Solvents: Acetonitrile
5.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Référence
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Méthode de production 18

Conditions de réaction
1.1 Solvents: Methanol ,  Water
2.1 -
3.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
3.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
4.1 Reagents: Thionyl chloride Solvents: Ethanol
5.1 Reagents: Potassium carbonate Solvents: Acetonitrile
6.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Référence
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Méthode de production 19

Conditions de réaction
1.1 Reagents: Aluminum chloride ;  rt → reflux; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
3.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
4.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

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